molecular formula C10H11N3S B5598014 3-(benzylthio)-5-methyl-4H-1,2,4-triazole

3-(benzylthio)-5-methyl-4H-1,2,4-triazole

Cat. No. B5598014
M. Wt: 205.28 g/mol
InChI Key: VTZCBPXYGXVXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzylthio)-5-methyl-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which is significant due to its varied applications in organic synthesis and medicinal chemistry. The triazole core is known for its versatility and reactivity, making it a valuable building block in the creation of complex molecules.

Synthesis Analysis

The synthesis of 3-(benzylthio)-5-methyl-4H-1,2,4-triazole typically involves the use of click chemistry reactions, such as the Huisgen cycloaddition, or through conventional methods involving the reaction of corresponding hydrazides with carbon disulfide in alcoholic potassium hydroxide to yield the desired triazole derivatives (Lakshman & Gupta, 2009).

Molecular Structure Analysis

Structural analysis of 3-(benzylthio)-5-methyl-4H-1,2,4-triazole reveals a heterocyclic framework with a 1,2,4-triazole ring substituted with a benzylthio group and a methyl group at positions 3 and 5, respectively. This molecular structure allows for significant interactions and reactivity, as evidenced by various single-crystal X-ray diffraction studies (Hanif et al., 2007).

Chemical Reactions and Properties

3-(Benzylthio)-5-methyl-4H-1,2,4-triazole engages in various chemical reactions, including catalytic activation of oxidation and transfer hydrogenation, showcasing its utility in synthetic organic chemistry. The presence of the benzylthio group also influences its catalytic efficiency and reaction pathways (Saleem et al., 2014; Saleem et al., 2015).

Physical Properties Analysis

The physical properties of 3-(benzylthio)-5-methyl-4H-1,2,4-triazole, such as melting point, solubility, and crystal structure, are crucial for its application in various fields. The compound generally demonstrates moderate solubility in common organic solvents and exhibits specific crystalline forms depending on the synthesis conditions and the presence of substituents (Boechat et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups present in the 3-(benzylthio)-5-methyl-4H-1,2,4-triazole molecule. The triazole ring imparts unique electronic characteristics, influencing the compound's reactivity in different chemical environments (Kleschick & Bordner, 1989).

Scientific Research Applications

Angiotensin II Antagonism

3-(Benzylthio)-5-methyl-4H-1,2,4-triazole derivatives have been evaluated for their potential as angiotensin II (AII) antagonists. These compounds, particularly those with a benzylthio group at C5, showed significant potency in blocking AII pressor response in rats. For instance, 3-n-butyl-5-[(2-carboxybenzyl)thio]-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-4H-1,2,4-triazole demonstrated a notable duration of action and potency, comparable to that of DuP 753, a known AII antagonist (Ashton et al., 1993).

Regioselectivity in Chemical Reactions

The reaction of 3-amino-5-benzylthio-1,2,4-triazole with acetylacetaldehyde dimethyl acetal can yield different products depending on the reaction conditions. This demonstrates the importance of understanding and controlling the regioselectivity in chemical reactions involving this compound for the synthesis of specific derivatives (Monte et al., 1989).

Antimicrobial and Antifungal Effects

Research has indicated that 1,2,4-triazole derivatives, which include 3-(benzylthio)-5-methyl-4H-1,2,4-triazole, exhibit a broad spectrum of biological activity. These compounds have shown promising antimicrobial and antifungal effects, making them of interest for medical and veterinary applications, especially in the treatment of fungal diseases on animal skin (Ohloblina et al., 2022).

Inhibition of Methionine Aminopeptidase-2

3-Anilino-5-benzylthio-1,2,4-triazole compounds have been identified as potent inhibitors of the human metalloprotease, methionine aminopeptidase-2 (MetAP2). These inhibitors exhibit high potencies, with some showing effectiveness in the picomolar range. This highlights their potential utility in cancer therapy as MetAP2 inhibitors could play a role in anticancer treatments (Marino et al., 2007).

properties

IUPAC Name

3-benzylsulfanyl-5-methyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-8-11-10(13-12-8)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZCBPXYGXVXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875920
Record name 2-Thiobenzyl-5-Me-1,3,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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